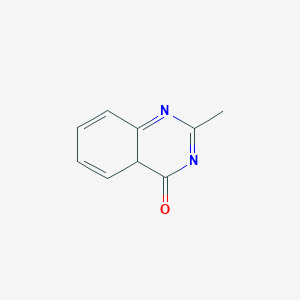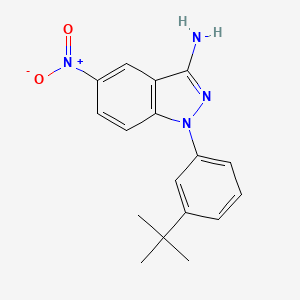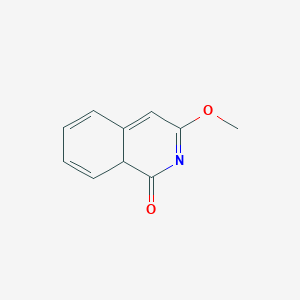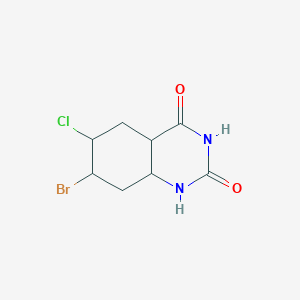
2-methyl-4aH-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-methyl-: is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. This reaction typically requires heating to facilitate the formation of the quinazolinone ring.
Condensation Reactions: Another approach involves the condensation of 2-aminobenzamide with aldehydes or ketones, followed by cyclization to form the quinazolinone structure. This method often employs catalysts such as acids or bases to enhance the reaction rate.
Industrial Production Methods: Industrial production of 4(3H)-quinazolinone, 2-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: 4(3H)-Quinazolinone, 2-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 4(3H)-quinazolinone, 2-methyl- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced. These reactions often require the presence of a catalyst or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, catalysts such as Lewis acids or bases.
Major Products:
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学研究应用
Chemistry: 4(3H)-Quinazolinone, 2-methyl- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 4(3H)-quinazolinone, 2-methyl- is studied for its potential as a bioactive compound. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored as potential drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, 4(3H)-quinazolinone, 2-methyl- is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism of action of 4(3H)-quinazolinone, 2-methyl- varies depending on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth. In antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
相似化合物的比较
4(3H)-Quinazolinone: The parent compound without the 2-methyl substitution.
2-Phenyl-4(3H)-quinazolinone: A derivative with a phenyl group at the 2-position.
4(3H)-Quinazolinone, 6-chloro-: A derivative with a chlorine atom at the 6-position.
Comparison:
4(3H)-Quinazolinone, 2-methyl-: is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
2-Phenyl-4(3H)-quinazolinone: has a bulkier substituent at the 2-position, which may affect its binding affinity to molecular targets.
4(3H)-Quinazolinone, 6-chloro-: has a chlorine atom that can enhance its electron-withdrawing properties, potentially altering its reactivity and biological effects.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-methyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5,7H,1H3 |
InChI 键 |
UUUVGYZBUHMUCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C2C=CC=CC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)


![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)




